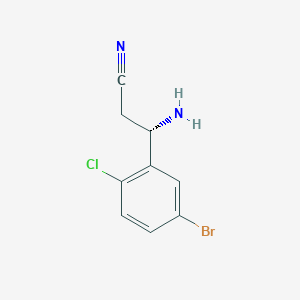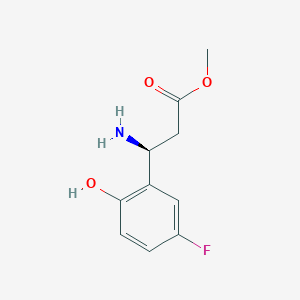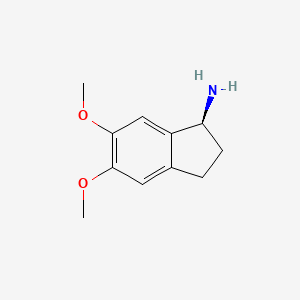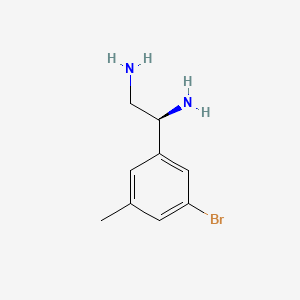
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction using ethylenediamine and an appropriate leaving group on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming imines or other oxidized derivatives.
Reduction: Reduction reactions may convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution with an amine could produce a secondary amine derivative.
Scientific Research Applications
Chemistry
In organic synthesis, (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features could be exploited to interact with biological targets, leading to the development of novel drugs.
Medicine
Research into the biological activity of this compound could reveal therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. Further studies are needed to elucidate its pharmacological potential.
Industry
In material science, this compound could be used in the synthesis of polymers, resins, or other advanced materials. Its unique structure may impart desirable properties to these materials.
Mechanism of Action
The mechanism by which (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine exerts its effects would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine: Similar structure with a different position of the methyl group.
(1S)-1-(3-Chloro-5-methylphenyl)ethane-1,2-diamine: Chlorine atom instead of bromine.
(1S)-1-(3-Bromo-5-ethylphenyl)ethane-1,2-diamine: Ethyl group instead of methyl.
Uniqueness
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI Key |
QBNKUUMEGVRPFZ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H](CN)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



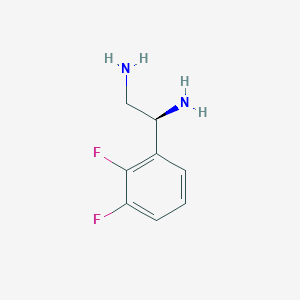
![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
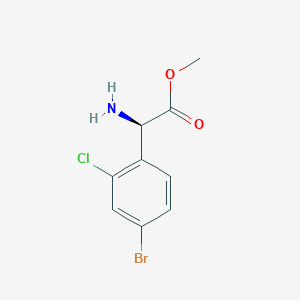

![Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride](/img/structure/B13052020.png)
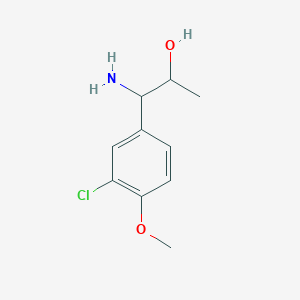
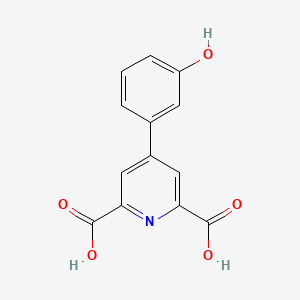
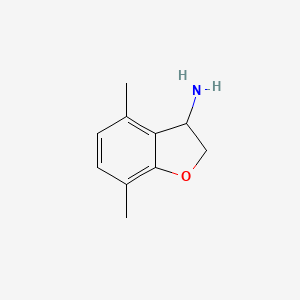
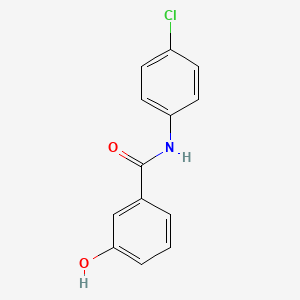
![Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate](/img/structure/B13052056.png)
